SU11657

Pediatric oncology Neuroblastoma Xenograft model

SU11657 is an oral multi-targeted class III/V RTK inhibitor with a verified in vivo efficacy profile, achieving 79-94% tumor growth inhibition across multiple neuroblastoma xenografts. Its distinct sensitivity to FLT3 and KIT mutations in pediatric AML (p<0.0001) and robust survival benefit in TEL-PDGFRB leukemia models makes it a critical tool for targeted therapy research. Select this compound for its unique pharmacological fingerprint compared to sunitinib or imatinib in oncology and fibrotic disease models.

Molecular Formula
Molecular Weight
Cat. No. B1150172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU11657
SynonymsSU11657;  SU11657;  SU11657.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

SU11657: A Multitargeted Class III/V Receptor Tyrosine Kinase Inhibitor for Research in Angiogenesis and Hematologic Malignancies


SU11657 (SUGEN) is a small-molecule, orally bioavailable, multitargeted inhibitor of class III/V receptor tyrosine kinases (RTKs). Its primary molecular targets include platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), vascular endothelial growth factor receptor 2 (VEGFR-2/KDR), stem cell factor receptor (c-KIT), and FMS-related tyrosine kinase 3 (FLT3) [1]. This inhibition profile is the basis for its documented antitumor and antiangiogenic activities in preclinical models. SU11657 was developed as a research tool and is structurally and functionally related to the FDA-approved agents sunitinib (SU11248) and toceranib (SU11654), with reported differences in its specific kinase selectivity and potency profile [2].

Why In-Class Substitution with SU11657 Requires Empirical Justification


Although SU11657 belongs to the same indolinone-derived RTK inhibitor class as its close analogs sunitinib (SU11248) and toceranib (SU11654), their kinase selectivity fingerprints are not identical, and functional outcomes in specific disease models diverge. Direct substitution without empirical validation is therefore scientifically unsound. For instance, SU11657 is noted for its distinct activity against FLT3 and KIT in pediatric AML, a profile comparable to but not identical with sunitinib [1]. Furthermore, while SU11657, imatinib, and SU9518 all inhibit PDGFR signaling, their efficacy in a radiation-induced pulmonary fibrosis model is not interchangeable, with each compound demonstrating a unique efficacy and toxicity balance [2]. The evidence below quantifies these key differentiators to guide accurate experimental design and informed procurement.

Quantitative Differentiation Evidence for SU11657 Against Comparator Kinase Inhibitors


Differential In Vivo Tumor Growth Inhibition of Neuroblastoma Xenografts by SU11657

In a study of experimental neuroblastoma, oral administration of SU11657 at 40 mg/kg/day to athymic mice resulted in significant growth inhibition of three distinct subcutaneous human neuroblastoma xenografts. This high level of efficacy is a critical data point for researchers using this specific pediatric cancer model [1].

Pediatric oncology Neuroblastoma Xenograft model

SU11657 Significantly Prolongs Survival in a TEL-PDGFRB Myeloproliferative Disease Model

In a murine model of TEL-PDGFRB-induced myeloproliferative disease, daily oral administration of SU11657 at 40 mg/kg significantly prolonged survival, both as a preventative measure and in animals with established disease. This demonstrates its in vivo efficacy against a specific oncogenic driver [1].

Hematologic malignancies Myeloproliferative disease PDGFR fusion oncogene

Differential In Vitro Cytotoxicity of SU11657 in Pediatric AML Samples Based on FLT3 and KIT Mutation Status

In vitro testing of 61 pediatric AML patient samples revealed that sensitivity to SU11657 is strongly associated with the presence of FLT3 and KIT mutations. This genotypic selectivity is a key differentiator from other agents and is crucial for targeted research applications [1].

Acute Myeloid Leukemia FLT3 mutation KIT mutation

Comparative Efficacy of PDGFR Inhibitors in Attenuating Radiation-Induced Pulmonary Fibrosis

In a direct comparative study of three PDGFR tyrosine kinase inhibitors, both SU11657 and imatinib significantly increased the survival of mice following thoracic irradiation, demonstrating comparable efficacy in this model of radiation-induced pulmonary fibrosis [1].

Pulmonary fibrosis Radiotherapy side effects PDGFR inhibition

Primary Research Applications for SU11657 Based on Evidence-Based Differentiation


Pediatric Neuroblastoma Xenograft Studies

SU11657 is a primary candidate for in vivo studies in pediatric neuroblastoma. Its demonstrated ability to achieve 79-94% tumor growth inhibition across multiple human neuroblastoma xenograft lines (SK-N-AS, IMR-32, SH-SY5Y) makes it a validated tool for investigating anti-angiogenic and anti-tumor strategies in this specific indication [1].

Investigations of PDGFR-Driven Myeloproliferative Disorders

For research focused on hematologic malignancies driven by PDGFR fusion oncogenes, such as those with the TEL-PDGFRB translocation, SU11657 is a highly relevant tool. Its efficacy in a TEL-PDGFRB transgenic mouse model, where it significantly prolongs survival, provides a solid foundation for mechanistic studies and testing combination therapies [2].

Preclinical Leukemia Research Targeting FLT3 and KIT Mutations

SU11657 is a specific research tool for in vitro and in vivo studies of acute myeloid leukemia (AML) that are dependent on FLT3 or KIT mutations. The strong correlation between these mutations and increased sensitivity to SU11657 in patient samples (p<0.0001) justifies its use in experiments designed to explore targeted therapies for these genetically defined leukemia subtypes [3].

Antifibrotic Research in Radiation-Induced Lung Injury Models

As a validated PDGFR inhibitor with in vivo antifibrotic activity, SU11657 is a useful comparator or standalone compound in research on radiation-induced pulmonary fibrosis. Its efficacy, shown to be comparable to imatinib in a mouse model, supports its use in studies aimed at understanding and mitigating radiotherapy side effects in the lung [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU11657

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.